molecular formula C17H24N2O2S B2948053 1-(Adamantan-1-yl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea CAS No. 1396707-32-6

1-(Adamantan-1-yl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea

Cat. No.: B2948053
CAS No.: 1396707-32-6
M. Wt: 320.45
InChI Key: NSCDOGYMINJNOZ-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea is a synthetic organic compound incorporating a rigid, lipophilic adamantane group and a heteroaromatic thiophene ring, a structure of significant interest in medicinal chemistry and drug discovery . The adamantane moiety is widely recognized for its ability to enhance the lipophilicity of molecules, which can improve cellular uptake and influence pharmacokinetic properties such as metabolic stability and bioavailability . This molecular architecture is commonly explored in the development of soluble epoxide hydrolase (sEH) inhibitors, a class of therapeutics investigated for cardiovascular and inflammatory diseases . Urea-based compounds with an N-adamantyl group, such as the clinical candidate AR9281, are potent sEH inhibitors that work by stabilizing epoxyeicosatrienoic acids (EETs), leading to anti-hypertensive and anti-inflammatory effects in preclinical models . The primary metabolic pathway for such N-adamantyl urea compounds involves oxidation on the adamantyl moiety, mediated by enzymes like CYP3A4 . The unique combination of the hydrophobic adamantane cage and the potential for hydrogen bonding via the urea and hydroxy groups makes this compound a valuable scaffold for designing novel enzyme inhibitors and probing biological mechanisms. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(1-adamantyl)-3-(2-hydroxy-2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c20-14(15-2-1-3-22-15)10-18-16(21)19-17-7-11-4-12(8-17)6-13(5-11)9-17/h1-3,11-14,20H,4-10H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCDOGYMINJNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Adamantan-1-yl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea typically involves multiple steps:

    Adamantane Functionalization: The adamantane core is first functionalized to introduce a reactive group, such as a hydroxyl or halide group.

    Thiophene Derivatization: Thiophene is modified to introduce a functional group that can react with the adamantane derivative.

    Coupling Reaction: The functionalized adamantane and thiophene derivatives are coupled under specific conditions to form the desired urea compound. This step often involves the use of coupling reagents such as carbodiimides or isocyanates.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(Adamantan-1-yl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Adamantan-1-yl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: The compound can be used in the development of new agrochemicals and polymers with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane moiety can enhance the compound’s stability and bioavailability, while the thiophene ring can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Key Comparisons:

Substituent Effects on Solubility and Bioactivity :

  • The hydroxy group in the target compound improves aqueous solubility compared to the trifluoromethylphenyl analogue (), which is more lipophilic due to the CF₃ group .
  • The thiophene ring in the target compound may engage in π-π stacking or sulfur-mediated interactions, unlike the furan-thiophene hybrid (), where furan’s oxygen could participate in hydrogen bonding .
  • The thiourea derivative () replaces urea’s carbonyl with a thiocarbonyl (C=S), reducing hydrogen-bond acceptor capacity but enhancing hydrophobic interactions .

Adamantyl Modifications: Adamantylmethyl substituents () increase steric bulk and lipophilicity compared to the parent adamantyl group in the target compound .

Biological Relevance :

  • Adamantyl-ureas are explored as soluble epoxide hydrolase (sEH) inhibitors (), where substituents like hydroxyethyl-thiophene may optimize potency and selectivity .
  • The CF₃ group in ’s compound likely enhances metabolic stability, a critical factor in drug design .

Biological Activity

1-(Adamantan-1-yl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea is a synthetic organic compound notable for its unique structural features, combining elements from adamantane, thiophene, and urea. These components contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H18N2O2S\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes:

  • Adamantane moiety : Known for its rigidity and ability to enhance stability.
  • Thiophene ring : Provides unique electronic properties and potential interactions with biological targets.
  • Urea functional group : Commonly found in pharmaceuticals, influencing solubility and reactivity.

The biological activity of this compound may involve interactions with various biological macromolecules, including enzymes and receptors. The adamantane part enhances the compound's stability and bioavailability, while the thiophene ring can engage in π-π interactions and hydrogen bonding, crucial for binding to target sites.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibited significant antimicrobial activity against various pathogens.
Enzyme InhibitionPotential inhibitor of urease, impacting ammonia production in metabolic processes.
Skin Barrier FunctionEnhances epidermal barrier function and antimicrobial peptide expression in skin models.

Antimicrobial Effects

A study highlighted the compound's effectiveness against skin pathogens, demonstrating its potential as a topical treatment for infections. The results indicated that the compound significantly reduced bacterial load in murine models, supporting its application in dermatological formulations.

Urease Inhibition Study

Research focusing on urease inhibition revealed that this compound exhibited competitive inhibition against Jack bean urease. The IC50 values were comparable to established urease inhibitors, suggesting its potential therapeutic role in conditions where urease activity is detrimental, such as in certain urinary disorders .

Structural Comparisons

To understand the uniqueness of this compound, it is beneficial to compare it with similar structures:

Compound NameKey Differences
1-(Adamantan-1-yl)-3-[2-hydroxyethyl]ureaLacks thiophene ring; potentially less active.
1-(Adamantan-1-yl)-3-[2-thiophen-2-yl]ureaLacks hydroxyl group; affects solubility/reactivity.
1-(Adamantan-1-yl)-3-[2-hydroxy-2-(furan-2-yl)ethyl]ureaContains furan instead of thiophene; alters properties.

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